7-Fluoroisoquinoline-1-carbonitrile

Descripción

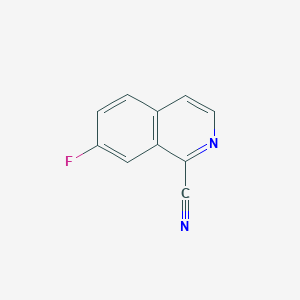

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-fluoroisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQVEIMFCCOAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 7 Fluoroisoquinoline 1 Carbonitrile

Chemical Transformations at the Carbonitrile Moiety

The carbonitrile (cyano) group at the C1 position of the isoquinoline (B145761) ring is a versatile functional group capable of undergoing a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the entire heterocyclic system.

Nucleophilic Additions and Substitutions at the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition can lead to a range of products depending on the nature of the nucleophile and the reaction conditions. For isoquinoline systems, the nitrogen atom at position 2 makes the C1 position particularly activated towards nucleophilic attack. The negative charge that develops on the nitrogen of the nitrile can be stabilized by the adjacent aromatic ring structure, facilitating the reaction.

Hydrolysis and Related Derivatizations to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide and then to a carboxylic acid. nih.gov This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid to produce the corresponding carboxylic acid, in this case, 7-fluoroisoquinoline-1-carboxylic acid, and an ammonium (B1175870) salt. nih.gov The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the attack of water. mdpi.com

Basic hydrolysis, achieved by heating the nitrile with an aqueous solution of a base such as sodium hydroxide, initially yields the salt of the carboxylic acid (e.g., sodium 7-fluoroisoquinoline-1-carboxylate) and ammonia. nih.gov Subsequent acidification is required to obtain the free carboxylic acid.

It is often possible to stop the hydrolysis at the amide stage (7-fluoroisoquinoline-1-carboxamide) by using milder reaction conditions. For instance, controlled hydrolysis using reagents like hydrogen peroxide in an alkaline solution can favor the formation of the amide over the carboxylic acid. researchgate.net

Table 1: Predicted Hydrolysis Products of 7-Fluoroisoquinoline-1-carbonitrile

| Starting Material | Reagents and Conditions | Major Product |

| This compound | H₃O⁺, heat | 7-Fluoroisoquinoline-1-carboxylic acid |

| This compound | 1. NaOH(aq), heat; 2. H₃O⁺ | 7-Fluoroisoquinoline-1-carboxylic acid |

| This compound | H₂O₂, NaOH(aq), mild heat | 7-Fluoroisoquinoline-1-carboxamide |

Reduction Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can be fully reduced to a primary amine. This is a valuable transformation for introducing an aminomethyl group. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. nih.gov The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous or acidic workup to yield (7-fluoroisoquinolin-1-yl)methanamine.

Catalytic hydrogenation is another widely used method for nitrile reduction. nih.gov This involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. nih.gov This method is often preferred for its milder conditions and applicability on an industrial scale.

Table 2: Predicted Reduction Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

| This compound | 1. LiAlH₄, Ether; 2. H₂O | (7-Fluoroisoquinolin-1-yl)methanamine |

| This compound | H₂, Pd/C (or PtO₂ or Raney Ni) | (7-Fluoroisoquinolin-1-yl)methanamine |

Reactions at the Fluorine-Substituted Aromatic Ring

The fluorine atom at the C7 position and the various C-H bonds on the benzene (B151609) portion of the isoquinoline ring offer further opportunities for functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by electron-withdrawing groups. In this compound, the nitrile group and the nitrogen atom of the isoquinoline ring act as powerful electron-withdrawing groups, making the aromatic system electron-deficient. This electronic characteristic makes the ring susceptible to attack by nucleophiles.

The fluorine atom is a good leaving group in SNAr reactions. Therefore, it is expected that strong nucleophiles (such as alkoxides, thiolates, or amines) can displace the fluoride (B91410) at the C7 position. This reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the fluoride ion is eliminated to restore aromaticity.

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules. In the context of quinolines and isoquinolines, transition-metal-catalyzed C-H activation is a prominent strategy. The nitrogen atom of the isoquinoline ring can act as an endogenous directing group, guiding the catalyst to activate specific C-H bonds, typically those in close proximity (e.g., C8).

Catalytic systems based on rhodium(III) and palladium(II) are commonly employed for such transformations. These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and others, by coupling with appropriate reaction partners. While the C8 position is often favored due to chelation assistance from the ring nitrogen, functionalization at other positions on the benzo-ring of the isoquinoline is also possible, influenced by the electronic effects of existing substituents like the fluorine at C7. For instance, rhodium(III)-catalyzed methods have been developed for the site-selective synthesis of various isoquinoline derivatives.

Cross-Coupling Reactions Involving Fluorine or Adjacent Positions

The carbon-fluorine bond at the 7-position of the isoquinoline ring, while generally robust, can be activated under specific catalytic conditions for cross-coupling reactions. More commonly, the positions adjacent to the fluorine atom or the carbon-halogen bonds at other positions of the isoquinoline nucleus serve as handles for such transformations. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstone methodologies for forging new carbon-carbon and carbon-nitrogen bonds, respectively.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of structurally similar halo-quinolines and -isoquinolines provides a strong basis for predicting its behavior. For instance, the Suzuki-Miyaura coupling of aryl halides with boronic acids is a widely employed strategy for the synthesis of biaryl compounds. It is anticipated that under appropriate phosphine-free palladium catalysis in aqueous media, 7-haloisoquinoline-1-carbonitriles could selectively couple with various arylboronic acids. The regioselectivity of such reactions would be dictated by the nature of the halogen at other positions, with iodine being more reactive than chlorine.

Similarly, the Buchwald-Hartwig amination offers a pathway to introduce diverse amine functionalities. The selective amination of an aryl bromide in the presence of a less reactive aryl chloride has been demonstrated in related quinoline (B57606) systems, suggesting that a similar selective functionalization could be achievable with appropriately substituted this compound derivatives.

Table 1: Representative Cross-Coupling Reactions on Related Heterocyclic Scaffolds

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Palladium Acetate | Biaryl Compound |

| Buchwald-Hartwig | Aryl Halide, Amine | Palladium-Phosphine Ligand Complex | Aryl Amine |

Transformations at the Nitrogen Atom and Unsubstituted Carbon Positions of the Isoquinoline Core

The isoquinoline nitrogen and the unsubstituted carbon atoms of the heterocyclic ring system offer additional sites for chemical modification, enabling the synthesis of a diverse array of derivatives.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the isoquinoline nitrogen atom renders it nucleophilic, making it susceptible to alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved using various alkylating agents such as alkyl halides. These reactions typically proceed via an SN2 mechanism to furnish the corresponding N-alkylisoquinolinium salts. The reactivity of the alkyl halide will influence the reaction conditions required.

N-Acylation: Acylation of the nitrogen atom can be accomplished using acylating agents like acyl chlorides or acid anhydrides. These reactions lead to the formation of N-acylisoquinolinium intermediates, which can be valuable precursors for further synthetic manipulations. The use of a base is often necessary to neutralize the acid generated during the reaction.

Electrophilic and Nucleophilic Reactions at Unsubstituted Carbon Centers

The electronic nature of the this compound ring system, influenced by the electron-withdrawing effects of the fluorine and nitrile groups, dictates the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The isoquinoline nucleus is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of the additional deactivating fluorine and nitrile groups further diminishes the ring's electron density, making electrophilic substitution challenging. However, under forcing conditions, substitution may occur at positions where the electron density is relatively higher.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution. The fluorine atom at the 7-position can act as a leaving group, particularly when activated by the electron-withdrawing nitrile group. The reaction proceeds via a Meisenheimer-type intermediate, and its rate is dependent on the strength of the incoming nucleophile and the stability of the intermediate. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the fluoride.

Multi-Component Reactions and Cascade Processes for Complex Molecular Construction

The functional groups present in this compound, namely the nitrile and the reactive sites on the isoquinoline core, make it a potential substrate for multi-component reactions (MCRs) and cascade processes. These strategies allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.

While specific MCRs involving this compound are not well-documented, its structural motifs suggest potential applications. For example, the nitrile group could participate in reactions like the Ugi or Passerini reactions under appropriate conditions. Furthermore, the isoquinoline nitrogen could act as a nucleophilic component in certain MCRs.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could also be envisioned. For instance, a nucleophilic attack on the isoquinoline ring could trigger a subsequent cyclization or rearrangement, leading to the formation of novel polycyclic systems. The development of such cascade processes would offer an efficient route to libraries of complex molecules based on the this compound framework.

Spectroscopic and Structural Elucidation of 7 Fluoroisoquinoline 1 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an indispensable tool for determining the detailed structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information about the number of different types of protons and their neighboring atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. researchgate.net

For isoquinoline (B145761) derivatives, the chemical shifts in ¹H NMR spectra are influenced by the electron-donating or withdrawing nature of the substituents. For instance, in some 3,4-dihydroisoquinolines, anomalous ¹H NMR spectra with significant line broadening have been observed in certain deuterated solvents, where signals for protons at C-1 and C-3 may become indistinct. ias.ac.in

In the case of substituted isoquinoline-4-carbonitrile (B1205459) derivatives, the proton signals can be clearly assigned. For example, in (E)-8-Phenyl-3,6-di(piperidin-1-yl)-1-styrylisoquinoline-4-carbonitrile, the aromatic protons appear in the range of δ 6.52-7.71 ppm, while the aliphatic protons of the piperidine (B6355638) rings are observed at higher fields. rsc.org

The ¹³C NMR spectra provide complementary information. For the aforementioned piperidinyl-substituted isoquinoline, the carbon signals span a wide range, with the carbon of the nitrile group appearing at a characteristic downfield shift. rsc.org The chemical shifts of the quinoline (B57606) or isoquinoline core are sensitive to the substitution pattern. researchgate.netchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Isoquinoline-4-carbonitrile Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.52 - 7.71 | 99.6 - 155.0 |

| Nitrile Carbon | - | ~118 |

| Piperidine Protons | 2.04 - 3.94 | 25.5 - 49.1 |

Note: The data presented is a generalized representation based on findings for similar structures. rsc.org

Fluorine-19 (¹⁹F) NMR is a powerful technique specifically for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, providing excellent resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom. wikipedia.org

For 7-Fluoroisoquinoline-1-carbonitrile, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the fluorine atom's position on the isoquinoline ring. The precise chemical shift value is influenced by the electronic effects of the nitrile group and the nitrogen atom in the ring system. In substituted 4-fluoroisoquinoline (B1268607) derivatives, the fluorine signal appears as a singlet in the ¹⁹F NMR spectrum. rsc.org The chemical shifts are typically referenced against an internal or external standard like CFCl₃. colorado.eduucsb.edu The coupling between ¹⁹F and nearby protons (¹H-¹⁹F coupling) can also provide valuable structural information. wikipedia.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the complete connectivity of complex molecules like this compound and its derivatives. github.io

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out the spin systems within the molecule, for example, identifying adjacent protons on the aromatic rings of the isoquinoline core. sdsu.edursc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms. sdsu.edu This is essential for assigning the carbon signals based on their attached protons. sdsu.edursc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For instance, it can show the correlation between the protons on the isoquinoline ring and the carbon of the nitrile group. sdsu.edursc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. rsc.org

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its derivatives. science.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgcompoundchem.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. rsc.orgvscht.cz

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

C≡N Stretch : The nitrile group (C≡N) will show a sharp and intense absorption in the region of 2260-2200 cm⁻¹. masterorganicchemistry.com This is a very distinctive peak and a key indicator of the presence of the carbonitrile functionality.

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the aromatic isoquinoline ring will appear above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system will give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

C-F Stretch : The carbon-fluorine bond stretch will result in a strong absorption, typically in the range of 1400-1000 cm⁻¹. The exact position will depend on the specific electronic environment of the C-F bond.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2200 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1400 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be used to confirm its elemental composition. For example, the molecular formula of a related compound, 4-Fluoroisoquinoline-3-carbaldehyde, was confirmed by HRMS. rsc.org The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. For instance, the loss of the nitrile group or other fragments can be observed, which helps to piece together the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

Aromatic systems like isoquinoline have characteristic UV-Vis absorption spectra. For quinoline-7-carboxaldehyde, a related compound, the UV-Vis spectrum was recorded in the 200-400 nm range. researchgate.netnih.gov The spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the isoquinoline ring. The fluorine and nitrile groups will have an effect on the electronic structure and thus on the λ_max values. The data is often presented as the logarithm of the molar absorptivity (log ε) versus the wavelength in nanometers (nm). nist.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. For isoquinoline derivatives, X-ray crystallography reveals how substituents on the heterocyclic ring influence the planarity of the molecule and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular architecture.

While a crystal structure for this compound is not publicly available in the reviewed literature, the analysis of related isoquinoline derivatives offers significant insights into the structural features that can be anticipated. For instance, the crystal structure of 1-(isoquinolin-3-yl)imidazolidin-2-one (3e), a derivative of 3-aminoisoquinoline, has been determined, providing a valuable model for understanding the solid-state conformation of substituted isoquinolines. mdpi.com

In the case of compound 3e, the molecule adopts a markedly flattened conformation. mdpi.com The dihedral angle between the isoquinoline ring system and the attached imidazolidinone fragment is minimal, at only 3.49°. mdpi.com This planarity is a key characteristic that can influence the electronic and photophysical properties of the molecule. The orientation of the isoquinoline nitrogen atom is trans with respect to the carbonyl oxygen of the imidazolidinone ring. mdpi.com This conformation is stabilized by an intramolecular C-H···O interaction. mdpi.com

In the crystal lattice, molecules of 3e form centrosymmetric dimers through a pair of N-H···O hydrogen bonds. mdpi.com These dimers are further organized into extended tapes via weaker C-H···N interactions. mdpi.com Such intermolecular forces are critical in determining the packing of the molecules, which in turn can affect the solid-state fluorescence properties.

Based on these findings for a related structure, it can be inferred that this compound would likely exhibit a planar isoquinoline core. The fluorine atom at the 7-position and the carbonitrile group at the 1-position are not expected to induce significant puckering of the ring system. The solid-state packing would be influenced by potential C-H···N and C-H···F interactions, as well as π-π stacking between the aromatic rings. The precise molecular conformation and intermolecular arrangement, however, can only be definitively established through experimental X-ray diffraction analysis of a single crystal of this compound.

Table 1: Selected Crystallographic Data for 1-(isoquinolin-3-yl)imidazolidin-2-one (3e)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.325(3) |

| b (Å) | 10.999(3) |

| c (Å) | 10.151(3) |

| α (°) | 90 |

| β (°) | 107.49(3) |

| γ (°) | 90 |

| Volume (ų) | 1099.9(6) |

| Z | 4 |

| Data sourced from a study on novel isoquinoline derivatives. mdpi.com |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful tool for investigating the electronic properties of molecules, particularly their ability to absorb and emit light. This technique provides information on excitation and emission wavelengths, fluorescence quantum yields, and fluorescence lifetimes, which are fundamental parameters defining a fluorophore's performance. Isoquinoline and its derivatives are known to exhibit interesting photophysical properties, and the introduction of substituents can significantly tune these characteristics. nih.gov

The fluorescence properties of this compound have not been specifically detailed in the available scientific literature. However, studies on other fluorinated and cyano-substituted isoquinoline derivatives provide a strong basis for predicting its behavior. The fluorine atom at the 7-position, being an electron-withdrawing group, and the carbonitrile group at the 1-position, also an electron-withdrawing group, are expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the isoquinoline core. This modulation of the electronic structure will, in turn, affect the absorption and emission properties.

Research on a series of boroisoquinolines, which are structurally related to isoquinolines, has demonstrated that fluorination can lead to efficient fluorescence. nih.gov For example, a derivative incorporating a 7-fluoro-3,4-dihydroisoquinoline (B149019) moiety was synthesized and its photophysical properties were characterized. nih.gov These compounds were found to exhibit fluorescence in the 400-600 nm range with large Stokes shifts (the difference between the maximum absorption and emission wavelengths), a desirable characteristic for fluorescent probes to minimize self-absorption. nih.govresearchgate.net

In another study, a series of 3-aminoisoquinoline derivatives were synthesized, and their fluorescence spectra were recorded in 0.1 M H₂SO₄. mdpi.com These compounds displayed fluorescence emission maxima ranging from 416 to 438 nm, with quantum yields varying based on the nature of the substituent. mdpi.com For instance, 1-(isoquinolin-3-yl)azetidin-2-one (3a) showed a quantum yield of 0.584, while the corresponding piperidin-2-one derivative (3d) had a lower quantum yield of 0.389. mdpi.com This highlights the sensitivity of the fluorescence properties to subtle structural changes.

Table 2: Photophysical Data for Selected Isoquinoline Derivatives in 0.1 M H₂SO₄

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) |

| 1-(isoquinolin-3-yl)azetidin-2-one (3a) | 362 | 416 | 54 | 3388 | 0.584 |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one (3b) | 360 | 422 | 62 | 2691 | 0.488 |

| 1-(isoquinolin-3-yl)piperidin-2-one (3d) | 358 | 422 | 64 | 2541 | 0.389 |

| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) | 362 | 438 | 76 | 2884 | 0.401 |

| Data sourced from a study on the fluorescent properties of novel isoquinoline derivatives. mdpi.com |

For this compound, it is anticipated that the molecule will exhibit fluorescence, likely in the violet-blue region of the electromagnetic spectrum. The precise excitation and emission maxima, as well as the quantum efficiency, would depend on the solvent environment due to potential solvatochromic effects. Experimental investigation using fluorescence spectroscopy would be necessary to fully characterize its photophysical properties and to assess its potential for applications in areas such as fluorescent probes and materials science.

Computational and Theoretical Studies on 7 Fluoroisoquinoline 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 7-Fluoroisoquinoline-1-carbonitrile, offering a detailed picture of its electronic landscape and energy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules the size of this compound. nih.govyoutube.com

Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. youtube.com Using a functional, such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound is optimized by finding the minimum on the potential energy surface. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the isoquinoline (B145761) ring system is a key feature, and DFT calculations can predict minor deviations from planarity that may arise from the substitution pattern.

Illustrative Data Table: Optimized Geometric Parameters for this compound (Hypothetical)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C1-CN | 1.43 Å |

| Bond Length | C7-F | 1.35 Å |

| Bond Length | N2-C1 | 1.32 Å |

| Bond Length | C8-C8a | 1.41 Å |

| Bond Angle | N-C1-C8a | 123.5° |

| Bond Angle | C6-C7-F | 119.8° |

Vibrational Analysis: Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) spectrum of the molecule. nih.gov Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as C-H stretching, C-F stretching, C≡N nitrile stretching, or ring deformation modes. These predicted frequencies can be compared with experimental IR spectra to validate the computational model.

Illustrative Data Table: Calculated Vibrational Frequencies for this compound (Hypothetical)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | 2245 | Nitrile stretch |

| ν(C-F) | 1250 | Fluoro stretch |

| ν(C=N) | 1620 | Isoquinoline ring stretch |

| ν(C-H) | 3050-3100 | Aromatic C-H stretch |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states, which govern a molecule's response to light. researchgate.netuci.edu TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis) of this compound. nih.gov

These calculations yield the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, one would expect to see π→π* transitions characteristic of aromatic systems. The positions of these absorption maxima are influenced by the fluorine and carbonitrile substituents.

Illustrative Data Table: Predicted Electronic Transitions for this compound (Hypothetical TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.85 | 322 | 0.15 |

| S₀ → S₂ | 4.21 | 294 | 0.42 |

Molecular Modeling and Dynamics Simulations

Beyond static properties, molecular modeling techniques can explore the dynamic behavior and reactivity of this compound.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: For largely rigid molecules like this compound, conformational analysis is straightforward. The primary focus would be on the orientation of any flexible substituents, though in this case, there are none. The planarity of the isoquinoline ring system would be the main point of interest, confirming that the planar or near-planar form is the global minimum. rsc.orgchemrxiv.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out potential reaction pathways. For this compound, studies could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution (SNAAr) at the fluorine-bearing carbon or reactions involving the nitrile group.

By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. For example, a study might compare the activation barriers for nucleophilic attack at different positions on the ring to predict regioselectivity.

Illustrative Data Table: Hypothetical Reaction Energy Profile for Nucleophilic Substitution

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Complex for F substitution]‡ | +18.5 |

Solvent Effects on Molecular Properties and Reactivity

Molecular properties and behavior can be significantly influenced by the surrounding solvent. nih.gov Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a popular choice where the solvent is treated as a continuous dielectric medium. nih.gov This approach is efficient for calculating how a solvent's polarity affects properties like the UV-Vis spectrum (solvatochromism) or the relative stability of different conformations or tautomers.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method is crucial for studying reactions where the solvent plays a direct role, such as through hydrogen bonding to the isoquinoline nitrogen or the nitrile group, which can stabilize transition states and alter reaction pathways.

By performing the same DFT and TD-DFT calculations within a solvent model, one can predict shifts in spectral lines or changes in reaction barriers, providing a more realistic comparison to experimental results conducted in solution.

Structure-Property Relationship (SPR) Analyses

The introduction of a fluorine atom at the 7-position of the isoquinoline ring profoundly alters the molecule's electronic landscape and subsequent reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature impacts the aromatic system through both inductive and resonance effects.

Electronic Distribution: The fluorine atom significantly polarizes the C-F bond, drawing electron density towards itself. This inductive effect creates a region of lower electron density (partial positive charge) on the attached carbon atom and influences the surrounding atoms in the benzene (B151609) ring portion of the isoquinoline core. This can lead to a more electron-deficient aromatic system, which can affect how the molecule interacts with biological targets. Studies on fluorinated quinolines have shown that fluorine substitution can enhance mutagenicity when placed at certain positions, such as the 5 or 7-positions, by altering the electronic properties of the molecule. nih.govnih.gov

Reactivity Profile: The altered electronic distribution directly impacts the molecule's reactivity. The electron-withdrawing nature of fluorine can make the isoquinoline ring more susceptible to nucleophilic attack at specific positions. For instance, in quinolines, fluorination can enhance reactivity at the C4 position. acs.org Conversely, it can deactivate the molecule towards certain reactions. For example, fluorination at the 3-position of quinoline (B57606) has been found to render the compounds non-mutagenic. nih.gov The presence of fluorine can also influence the acidity or basicity of nearby functional groups.

A data table illustrating the general effects of fluorine substitution on aromatic systems is provided below:

| Property | Effect of Fluorine Substitution | Rationale |

| Electron Density | Decreases on the aromatic ring | Strong inductive electron withdrawal by fluorine. |

| Electrophilicity | Increases at specific ring positions | Polarization of the aromatic system. |

| Acidity/Basicity | Can modulate pKa of nearby groups | Influence on the stability of charged intermediates. |

| Metabolic Stability | Often increases | C-F bond is strong and resistant to cleavage. |

The carbonitrile (-C≡N) group at the 1-position of the isoquinoline ring also exerts a significant influence on the molecule's properties, primarily through its distinct polarity and ability to participate in various intermolecular interactions.

Molecular Interactions: The carbonitrile group can participate in several key non-covalent interactions:

Hydrogen Bonding: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

Dipole-Dipole Interactions: The strong dipole of the nitrile group allows for favorable electrostatic interactions with polar residues in a protein binding pocket.

π-π Stacking: The triple bond of the nitrile can participate in π-stacking interactions with aromatic rings.

C-H···π Interactions: The electron-rich triple bond can also interact with C-H bonds. researchgate.net

The following table summarizes the interaction potential of the carbonitrile group:

| Interaction Type | Role of Carbonitrile Group | Significance in Molecular Recognition |

| Hydrogen Bonding | Hydrogen bond acceptor | Directional interaction crucial for binding specificity. |

| Dipole-Dipole | Contributes to electrostatic interactions | Enhances binding affinity in polar environments. |

| π-Interactions | Can participate in π-stacking and C-H···π | Important for stabilizing protein-ligand complexes. |

Virtual Screening and Computational Library Design Principles for Chemical Space Exploration

Virtual screening and the design of computational libraries are powerful tools for exploring the vast chemical space surrounding a particular scaffold like this compound. nih.gov These in silico methods help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govnih.gov

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. nih.govresearchgate.net For a target of interest, a virtual library of isoquinoline derivatives could be generated by varying substituents at different positions. These virtual compounds would then be docked into the active site of the target protein to predict their binding affinity and mode. This approach allows for the rapid assessment of a large number of compounds, saving time and resources compared to traditional high-throughput screening. nih.gov

Computational Library Design: The design of a focused computational library around the this compound scaffold would involve several key principles:

Scaffold Hopping and Decoration: Starting with the core isoquinoline structure, new derivatives can be generated by either replacing the core with a similar structure (scaffold hopping) or by adding a variety of substituents at different positions (decoration).

Diversity-Oriented Synthesis: The library should be designed to maximize chemical diversity to explore a wide range of chemical space. drugdesign.org This can be achieved by using a variety of building blocks with different electronic and steric properties.

Property-Based Filtering: The virtual library can be filtered based on desirable physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure drug-likeness.

Pharmacophore Modeling: A pharmacophore model can be developed based on the known active compounds or the structure of the target's binding site. This model defines the essential 3D arrangement of features required for biological activity and can be used to screen for compounds that match these criteria. nih.gov

The design of fluorinated fragment libraries has also gained attention for their potential in drug discovery, particularly for RNA targets. nih.govrsc.org The principles from such studies can be applied to the design of libraries containing the this compound scaffold.

Applications of 7 Fluoroisoquinoline 1 Carbonitrile in Advanced Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the fluorine atom and the nitrile group on the isoquinoline (B145761) framework makes 7-Fluoroisoquinoline-1-carbonitrile a highly versatile precursor in organic synthesis. These functional groups provide reactive handles for a variety of chemical transformations, enabling the efficient construction of more complex molecular structures.

Construction of Polycyclic and Fused Heterocyclic Systems

The isoquinoline scaffold itself is a core component of many natural products and pharmacologically active compounds. The presence of the nitrile group at the 1-position of this compound offers a convenient entry point for the construction of fused heterocyclic systems. For instance, the nitrile group can undergo cyclization reactions with various reagents to form new rings, leading to the creation of complex polycyclic aromatic and heteroaromatic structures. researchgate.net

The development of novel synthetic methodologies, such as fluorous synthesis, has further expanded the toolkit for creating complex heterocyclic systems. nih.gov This technique, which utilizes perfluoroalkyl chains as phase tags, facilitates the separation and purification of reaction products, making the synthesis of intricate molecules more efficient. nih.gov While not directly mentioning this compound, the principles of using functionalized building blocks to construct fused systems are broadly applicable. nih.govscirp.org

Precursor for the Synthesis of Analogues of Bioactive Scaffolds

The isoquinoline and quinoline (B57606) ring systems are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of analogues of these bioactive scaffolds. The fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. smolecule.com

For example, the introduction of a fluorine atom can block sites of metabolism, leading to improved pharmacokinetic profiles. Furthermore, the nitrile group can be readily converted into other functional groups, such as carboxylic acids or amines, which are common features in many drug molecules. This allows for the systematic exploration of the structure-activity relationships of a particular scaffold, a crucial step in the drug discovery process. Research on related quinoline-4-carboxamides has demonstrated how modifications to the core structure can lead to compounds with potent biological activity, including antimalarial properties. acs.org

In Materials Science Research

The unique electronic and photophysical properties of the isoquinoline ring system, modulated by the electron-withdrawing fluorine and nitrile groups, make this compound an attractive candidate for applications in materials science.

Development of Fluorescent Probes and Sensors for Chemical or Environmental Sensing

Derivatives of isoquinoline are known to exhibit fluorescence. The electronic properties of this compound suggest that it and its derivatives could be explored for the development of fluorescent probes and sensors. The fluorescence of such molecules can be sensitive to their local environment, allowing them to be used to detect the presence of specific ions, molecules, or changes in environmental parameters like pH or polarity. For instance, studies on phenyl-thieno-fused 7-deazapurine nucleosides, which are complex heterocyclic systems, have shown strong fluorescence with high quantum yields, suggesting the potential of related nitrogen-containing heterocycles in this area. nih.gov

Applications in Optoelectronic Materials

The extended π-system of the isoquinoline core, combined with the electronic influence of the substituents, suggests potential applications in optoelectronic materials. Organic light-emitting diodes (OLEDs) and other organic electronic devices often rely on molecules with tailored electronic properties to facilitate charge transport and light emission. While direct applications of this compound in this area are not yet widely reported, the exploration of isoquinoline derivatives in materials science is an active area of research.

As a Scaffold in Medicinal Chemistry Research for Design Principles

Beyond its use as a precursor, the this compound scaffold itself provides valuable insights for medicinal chemistry design principles. The combination of the flat, aromatic isoquinoline core, the hydrogen bond-accepting nitrogen atom, the metabolically stabilizing fluorine atom, and the versatile nitrile group offers a unique set of features for interacting with biological targets.

The study of how this and related fluorinated heterocyclic scaffolds bind to proteins can inform the design of new drugs with improved potency and selectivity. The fluorine atom, in particular, can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. The nitrile group can also participate in hydrogen bonding or be used as a reactive handle to attach other pharmacophoric groups. The exploration of similar fluorinated heterocycles, such as 8-Fluoro-5-methylisoquinoline-1-carbonitrile, has indicated potential in antimicrobial and anticancer research due to the enhanced binding affinity conferred by the fluorine atom. smolecule.com

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. edgccjournal.orgnih.gov This is often achieved by systematically modifying a core molecular structure, or scaffold, and observing the resulting changes in efficacy, potency, or selectivity. nih.gov The this compound core is an exemplary scaffold for such investigations due to its defined three-dimensional shape and the strategic placement of functional groups that can be readily modified.

The isoquinoline framework itself is a "privileged" structure found in numerous biologically active compounds. Research into novel inhibitors often involves replacing or modifying existing heterocyclic cores to probe the importance of specific structural features. For instance, in a study aimed at developing novel NEK4 inhibitors, researchers synthesized a variety of heterocyclic cores, including a 7-fluoro-isoquinoline derivative, to replace the quinazoline (B50416) scaffold of the original lead compound, Spautin-1. mdpi.com This approach allowed them to determine the significance of the nitrogen atom's position within the bicyclic system for biological activity. mdpi.com

The fluorine atom at the 7-position is not merely a passive substituent. It serves several key roles in SAR studies:

Modulation of Physicochemical Properties: Fluorine can alter the lipophilicity, metabolic stability, and pKa of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Electronic Effects: As a highly electronegative atom, fluorine can modify the electron distribution within the aromatic system, affecting how the molecule interacts with its biological target.

Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, which can be critical for binding to a target protein.

19F NMR Reporter: The fluorine atom provides a sensitive handle for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying drug-target interactions. dtu.dk

The nitrile group at the 1-position is also crucial, serving as a versatile chemical handle that can be converted into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding the structural diversity that can be explored in an SAR campaign.

Table 1: Role of the this compound Scaffold in SAR Exploration

| Structural Component | Function in SAR Studies | Research Implication |

| Isoquinoline Core | Provides a rigid, defined 3D structure for orienting substituents. | Acts as a foundational framework to test the spatial arrangement of interacting groups. mdpi.com |

| Fluorine Atom (C7) | Modulates electronic properties, metabolic stability, and serves as a 19F NMR probe. | Allows for fine-tuning of drug-like properties and direct observation of target binding. dtu.dk |

| Nitrile Group (C1) | Acts as a key synthetic handle for conversion into diverse functional groups. | Enables the systematic exploration of different chemical functionalities at a critical position. |

| Nitrogen Atom (N2) | Functions as a hydrogen bond acceptor and a key recognition element. | Determines the core binding interactions with the target protein. mdpi.com |

Design of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing researchers to study its function within a complex biological system. The properties of this compound make it an excellent starting point for the design of such probes.

The defining feature that enhances its utility as a probe is the C7-fluorine substituent. Fluorine's unique NMR properties allow for the use of 19F NMR spectroscopy in screening assays. dtu.dk This technique is exceptionally sensitive for detecting the binding of a fluorine-containing molecule (a fragment or probe) to a target protein. A change in the 19F NMR signal upon addition of the protein indicates a direct interaction, providing valuable information about the binding event even for low-affinity interactions. dtu.dk This makes derivatives of this compound ideal for identifying and validating new targets in biological pathways.

Furthermore, the isoquinoline scaffold can be elaborated with reporter tags, such as fluorescent dyes or biotin, by chemically modifying the nitrile group. The resulting molecule can be used to visualize the localization of the target protein within a cell or to isolate the protein and its binding partners for further analysis.

Combinatorial Library Synthesis and Fragment-Based Design based on the this compound Core

Two leading strategies in modern drug discovery are Fragment-Based Drug Design (FBDD) and combinatorial chemistry. The this compound core is well-suited for both approaches.

Fragment-Based Drug Design (FBDD) FBDD involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. nih.govstanford.edu Once a binding fragment is identified, it is gradually optimized and grown into a more potent lead compound. The "Rule of Three" (Ro3) provides general guidelines for the properties of an ideal fragment: molecular weight < 300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a calculated logP ≤ 3. stanford.edu

This compound fits these criteria well, making it an excellent candidate for inclusion in fragment libraries. Its rigid structure provides a high degree of conformational certainty, and its fluorine atom is a major asset for screening via 19F NMR. dtu.dk The synthetic tractability of the scaffold is another key advantage, allowing promising fragment hits to be easily elaborated into more complex molecules. stanford.edu

Table 2: Comparison of this compound Properties with "Rule of Three" Guidelines

| Property | "Rule of Three" (Ro3) Guideline | Estimated Value for this compound | Compliance |

| Molecular Weight | < 300 Da | ~172.16 g/mol | Yes |

| Hydrogen Bond Donors | ≤ 3 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (Isoquinoline N, Nitrile N) | Yes |

| cLogP | ≤ 3 | ~2.1-2.5 | Yes |

Combinatorial Library Synthesis Combinatorial chemistry aims to rapidly generate large collections (libraries) of related compounds for high-throughput screening. This is often done by attaching various building blocks to a common scaffold. mdpi.com The this compound core is an ideal scaffold for this approach. mdpi.com The nitrile group at the C1 position is a versatile functional group that can participate in a wide range of chemical transformations, allowing for the attachment of diverse R-groups. This enables the creation of a focused library of compounds where the core structure provides the primary binding motif, and the appended groups explore the surrounding chemical space to optimize secondary interactions and physicochemical properties.

Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. researchgate.net Ligands must possess at least one atom with a lone pair of electrons to donate to the metal ion, forming a coordinate bond. Nitrogen-containing heterocyclic compounds are a major class of ligands in coordination chemistry. escholarship.orgmdpi.com

The this compound molecule possesses two potential coordination sites:

The Isoquinoline Nitrogen: The lone pair of electrons on the sp2-hybridized nitrogen atom of the isoquinoline ring can readily coordinate to a metal center.

The Nitrile Nitrogen: The nitrogen atom of the cyano group also has a lone pair of electrons and can participate in metal coordination.

The presence of these two sites gives this compound the potential to act as a monodentate ligand , binding through only one of the nitrogen atoms, or as a bidentate chelating ligand , where both nitrogen atoms bind to the same metal ion. Chelation involving the N2 and the nitrile nitrogen would form a stable five-membered ring with the metal, a common and favorable arrangement in coordination chemistry.

Despite this structural potential, a review of available scientific literature does not show prominent examples of this compound being used as a primary ligand in metal complexation studies. While numerous studies detail the coordination chemistry of other nitrogen heterocycles like 8-hydroxyquinoline (B1678124) and tris(2-pyridylmethyl)amine (B178826) (TPA) with various metal ions escholarship.orgscirp.org, similar research focusing specifically on the 7-fluoro-1-carbonitrile derivative of isoquinoline appears to be less common. The electronic effects of the fluorine and nitrile groups could influence the basicity of the nitrogen atoms and thus their coordination affinity, presenting an area ripe for future investigation.

Future Directions and Emerging Research Avenues for 7 Fluoroisoquinoline 1 Carbonitrile

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery and development. For 7-Fluoroisoquinoline-1-carbonitrile, the development of asymmetric synthetic methods to introduce chirality would be a significant leap forward. Isoquinoline (B145761) alkaloids, a broad class of natural products, exhibit diverse biological activities, and their asymmetric synthesis has been a major focus of research. nih.govacs.org Future efforts could draw inspiration from established methods for the asymmetric synthesis of isoquinoline derivatives and fluorinated heterocycles.

One promising avenue is the use of transition-metal-catalyzed asymmetric hydrogenation. mdpi.comrsc.orgresearchgate.net This technique has been successfully applied to various isoquinolines, affording chiral tetrahydroisoquinolines with high enantioselectivity. mdpi.comrsc.orgresearchgate.net Research could focus on developing specific catalysts, likely based on iridium or rhodium, that are effective for the asymmetric reduction of the pyridine (B92270) ring of this compound. A key challenge will be to achieve high enantioselectivity in the presence of the fluorine substituent, which can influence the electronic properties of the heterocyclic system. rsc.org

Furthermore, organocatalysis presents a powerful, metal-free alternative for asymmetric synthesis. nih.gov Chiral Brønsted acids or amine-based catalysts could be explored to promote enantioselective transformations, such as additions to the C1-N2 double bond of an activated isoquinoline precursor. The development of biocatalytic methods, using enzymes like imine reductases or transaminases, also offers a green and highly selective approach to chiral amine synthesis, which could be adapted for derivatives of this compound. rsc.org

Exploration of Bioorthogonal Reactivity and Bioconjugation Strategies

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting possibilities for probing biological systems. nih.govnih.gov The nitrile group in this compound could potentially be harnessed for bioorthogonal transformations. While not a classic bioorthogonal handle, its reactivity could be exploited in novel ligation strategies.

Future research could focus on developing nitrile-specific bioorthogonal reactions. This might involve exploring cycloaddition reactions or transition-metal-catalyzed transformations that are compatible with the cellular environment. The isoquinoline scaffold itself can be a valuable component of a bioorthogonal probe, potentially acting as a fluorescent reporter. mdpi.com The fluorine atom at the 7-position can further modulate the photophysical properties of the molecule, making it a potentially useful building block for "turn-on" fluorescent probes. mdpi.com

Bioconjugation strategies would involve attaching this compound or its derivatives to biomolecules such as proteins or nucleic acids. This could be achieved by first introducing a reactive handle onto the isoquinoline core, for example, through a palladium-catalyzed cross-coupling reaction, and then using established bioconjugation methods to link it to the target biomolecule. Such conjugates could be used for a variety of applications, including cellular imaging and target identification.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. researchgate.netacs.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms would represent a significant technological advancement.

Future research in this area could focus on developing robust and efficient flow-based syntheses of the isoquinoline core. This might involve adapting existing batch methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, to a flow regime. wikipedia.orgorganic-chemistry.org The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.

Automated synthesis platforms, which combine robotics with flow chemistry, could enable the rapid generation of a library of this compound analogues. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery programs. By systematically varying the substituents on the isoquinoline ring, researchers could quickly identify compounds with optimized biological activity. rsc.org

Advanced Spectroscopic Characterization of Transient Intermediates

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates that are formed during chemical reactions.

For the synthesis and subsequent reactions of this compound, techniques such as time-resolved NMR and transient absorption spectroscopy could be employed to detect and characterize short-lived intermediates. For example, in the context of developing novel synthetic routes, identifying the structure of key intermediates could help in optimizing reaction conditions to favor the desired product.

Furthermore, understanding the photophysical properties of this compound and its derivatives is essential for their potential application as fluorescent probes. youtube.com Advanced spectroscopic methods, including fluorescence lifetime imaging microscopy (FLIM) and single-molecule spectroscopy, could be used to investigate the excited-state dynamics of these compounds and how they are influenced by their local environment.

Computational Design of Next-Generation Analogues with Tailored Properties

Computational chemistry provides a powerful tool for the rational design of new molecules with specific, tailored properties. nih.gov In the context of this compound, computational methods can be used to guide the synthesis of next-generation analogues with enhanced biological activity, improved pharmacokinetic properties, or novel photophysical characteristics.

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of different analogues, as well as their reactivity and spectroscopic properties. nih.gov This information can be used to prioritize synthetic targets and to understand the structure-activity relationships within a series of compounds. For instance, computational studies could help in predicting how different substituents on the isoquinoline ring would affect the binding affinity of the molecule to a specific biological target.

Molecular dynamics (MD) simulations can be used to study the interactions of this compound analogues with biomolecules, such as proteins or DNA, providing insights into their mechanism of action. This information can be used to design new compounds with improved target specificity and reduced off-target effects. The strategic incorporation of fluorine, guided by computational predictions, can be used to fine-tune properties like metabolic stability and membrane permeability. mdpi.com

Q & A

Q. What synthetic methodologies are most effective for preparing 7-Fluoroisoquinoline-1-carbonitrile, and what challenges arise during its synthesis?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of fluorinated precursors and nitrile group introduction. For example, fluorinated isoquinoline derivatives can be synthesized via cyclocondensation of substituted benzaldehydes with ammonia derivatives, followed by fluorination and nitrile functionalization . Key challenges include controlling regioselectivity during fluorination and avoiding side reactions caused by the electron-withdrawing nitrile group. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to improving yields.

Q. How should researchers characterize the purity and structural identity of this compound?

Standard characterization methods include:

- NMR spectroscopy : - and -NMR to confirm fluorine placement and aromatic proton environments .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC or GC : For purity assessment (>95% recommended for biological studies).

For novel analogs, elemental analysis and X-ray crystallography may be required to resolve ambiguities in stereochemistry or bonding .

Q. What are the key structure-activity relationships (SARs) observed in fluorinated isoquinoline carbonitriles?

Fluorine substitution at the 7-position enhances metabolic stability and aromatic π-stacking interactions with biological targets, while the nitrile group improves solubility and serves as a hydrogen-bond acceptor. Comparative studies of analogs (e.g., 8-fluoroisoquinoline derivatives) show that positional changes in fluorine or nitrile groups significantly alter binding affinities to enzymes like kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for specific biological targets?

Density functional theory (DFT) calculations can predict electronic properties (e.g., Fukui indices for reactive sites) and docking simulations can model interactions with protein active sites. For example, molecular dynamics simulations of fluorinated isoquinolines with kinase domains reveal that fluorine’s electronegativity stabilizes ligand-receptor complexes by reducing desolvation penalties . Researchers should validate predictions with in vitro assays (e.g., IC measurements) and adjust substituents to balance potency and pharmacokinetics.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated isoquinoline derivatives?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines) or impurities in test compounds. To address this:

- Reproduce experiments : Use standardized protocols (e.g., ICH guidelines for bioassays) .

- Control purity : Re-synthesize and re-characterize compounds using orthogonal methods (e.g., LC-MS vs. NMR).

- Meta-analysis : Compare datasets across studies while accounting for methodological differences (e.g., fluorophore interference in fluorescence-based assays) .

Q. How do reaction mechanisms differ between traditional and green synthesis routes for this compound?

Traditional routes may rely on hazardous reagents (e.g., POCl for nitrile formation), whereas green approaches employ catalytic systems (e.g., Pd-catalyzed cyanation) or solvent-free conditions. For example, microwave-assisted synthesis reduces reaction times and improves yields by enhancing energy transfer to fluorinated intermediates . Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can elucidate pathway differences .

Methodological Best Practices

Q. What experimental design principles ensure reproducibility in fluorinated isoquinoline research?

- Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including solvent batches, catalyst lots, and reaction monitoring techniques (e.g., TLC R values) .

- Negative controls : Include non-fluorinated analogs to isolate fluorine-specific effects.

- Multi-lab validation : Collaborate with independent groups to confirm biological activity .

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.